Ferrous tartrate can be synthesized from naturally occurring tartaric acid, which is often extracted from grape juice or wine. The iron source typically used is ferrous sulfate or ferrous chloride, which reacts with tartaric acid under controlled conditions to form the ferrous tartrate complex.
Ferrous tartrate falls under the category of organic-inorganic hybrid materials due to its combination of organic tartaric acid and inorganic ferrous ions. It is also classified as a chelate complex because the tartaric acid forms multiple bonds with the iron ion, stabilizing the compound.
The synthesis of ferrous tartrate can be achieved through several methods:
The synthesis conditions—including pH, temperature, and concentration—are critical for determining the properties of the resulting ferrous tartrate. For instance, varying the molar ratios of iron to tartaric acid can lead to different crystalline forms and sizes of the final product.
Ferrous tartrate can participate in various chemical reactions, including:
The thermal stability of ferrous tartrate has been investigated through thermogravimetric analysis, indicating that it remains stable up to approximately 100 °C before undergoing decomposition .
The mechanism by which ferrous tartrate exerts its effects—particularly in biological systems—often involves its role as an iron supplement. The chelation with tartaric acid enhances iron solubility and bioavailability, facilitating its absorption in the gastrointestinal tract.
Studies suggest that ferrous tartrate may improve iron levels more effectively than other forms due to its unique solubility characteristics .
Ferrous tartrate has several scientific uses:
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